Cas no 2172541-61-4 (methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate)

Methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate is a cyclopropane-based ester derivative with a hydroxyl-functionalized cyclopentyl substituent. This compound exhibits structural rigidity due to the cyclopropane ring, which can enhance stability in synthetic applications. The presence of both ester and hydroxyl groups provides versatility for further functionalization, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals or agrochemicals. The methyl ester moiety offers reactivity for hydrolysis or transesterification, while the hydroxyl group allows for selective derivatization. Its compact yet functionalized structure may contribute to improved bioavailability in drug design. The compound's stereochemistry could also influence its reactivity and binding properties in chiral environments.
methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate structure
2172541-61-4 structure
Product Name:methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate
CAS No:2172541-61-4
MF:C11H18O3
MW:198.258823871613
CID:5944905
PubChem ID:165788745
Update Time:2025-05-25

methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate
    • EN300-1633386
    • 2172541-61-4
    • Inchi: 1S/C11H18O3/c1-8-7-11(8,9(12)14-2)10(13)5-3-4-6-10/h8,13H,3-7H2,1-2H3
    • InChI Key: NPBNRZYHZOXYTJ-UHFFFAOYSA-N
    • SMILES: OC1(CCCC1)C1(C(=O)OC)CC1C

Computed Properties

  • Exact Mass: 198.125594432g/mol
  • Monoisotopic Mass: 198.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5Ų

methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate Pricemore >>

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methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate
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$900.0 2023-06-04
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Additional information on methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate

Research Brief on Methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate (CAS: 2172541-61-4)

The compound methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate (CAS: 2172541-61-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's distinct cyclopropane and cyclopentyl moieties make it a promising scaffold for further chemical modifications and pharmacological investigations.

Recent studies have highlighted the synthetic routes to methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate, with particular emphasis on stereoselective methods to achieve high enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis approach, leveraging chiral auxiliaries to yield the desired enantiomer with over 95% ee. This advancement is critical for ensuring the compound's efficacy and safety in potential therapeutic applications, as enantiomeric purity often dictates pharmacological activity and toxicity profiles.

In vitro and in vivo studies have begun to elucidate the biological activities of methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate. Preliminary data suggest that the compound exhibits moderate inhibitory activity against certain cytochrome P450 enzymes, which could have implications for drug-drug interactions. Additionally, a 2024 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound show promising anti-inflammatory properties in murine models, potentially mediated through the modulation of NF-κB signaling pathways. These findings position the compound as a potential lead for developing novel anti-inflammatory agents.

The pharmacokinetic profile of methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate has also been a focus of recent research. A pharmacokinetic study conducted in rats demonstrated favorable absorption and distribution characteristics, with a plasma half-life of approximately 4 hours. However, the compound exhibited rapid metabolism via hepatic glucuronidation, suggesting that structural modifications may be necessary to improve metabolic stability for therapeutic use. Researchers are currently exploring prodrug strategies and formulation approaches to address these challenges.

Looking ahead, the potential applications of methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate extend beyond its current investigative uses. Computational modeling studies predict that the compound's scaffold could be adapted to target various protein families, including G-protein-coupled receptors and ion channels. Furthermore, its relatively simple synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns. Several pharmaceutical companies have included derivatives of this compound in their early-stage discovery pipelines, particularly for central nervous system and metabolic disorders.

In conclusion, methyl 1-(1-hydroxycyclopentyl)-2-methylcyclopropane-1-carboxylate represents an intriguing chemical entity with multifaceted research potential. While current studies have established its synthetic accessibility and preliminary biological activities, further investigation is needed to fully exploit its therapeutic potential. Future research directions should focus on structure-activity relationship studies, target identification, and optimization of pharmacokinetic properties to advance this compound toward clinical development.

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